molecular formula C8H4ClNO3 B1583256 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione CAS No. 24088-81-1

6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione

Cat. No.: B1583256
CAS No.: 24088-81-1
M. Wt: 197.57 g/mol
InChI Key: QYCPYRXDUHFORA-UHFFFAOYSA-N
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Description

6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione is a heterocyclic organic compound containing a benzoxazine ring with a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminophenol with chloroacetic acid derivatives under acidic or basic conditions to form the benzoxazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions.

    Ring-Opening Reactions: The benzoxazine ring can be opened under certain conditions, leading to different products.

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Benzoxazine-2,4(3H)-dione: Lacks the chlorine substituent.

    6-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione: Contains a methyl group instead of chlorine.

    6-Bromo-2H-1,3-benzoxazine-2,4(3H)-dione: Contains a bromine atom instead of chlorine.

Uniqueness

6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and properties compared to other similar compounds. This uniqueness can be exploited in various applications, making it a compound of interest in scientific research.

Properties

IUPAC Name

6-chloro-1,3-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCPYRXDUHFORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946924
Record name 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24088-81-1
Record name 6-Chloro-isatoic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024088811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-4-hydroxy-2H-1,3-benzoxazin-2-onato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10 g of 5-chloro-2-hydroxybenzamide (58.0 mmol), pyridine (22 ml) and acetonitrile (25 ml) was stirred in an ice bath. Ethyl chloroformate (6.1 ml, 0.0638 mol) was added dropwise. The pink solution was stirred for 30 minutes at <10° C. The ice bath was replaced with an oil bath. The reaction mixture was heated to 95° C. and the volatiles were distilled off (43 ml). The reaction was cooled to room temperature, causing a white solid to form. The mixture was poured into water (100 ml) and acidified with concentrated aqueous hydrochloric acid. The resulting solid was filtered and recrystallized in hot ethanol to give 9.77 g of 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione.
Quantity
10 g
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reactant
Reaction Step One
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22 mL
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reactant
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25 mL
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solvent
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6.1 mL
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reactant
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[Compound]
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ice
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0 (± 1) mol
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0 (± 1) mol
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100 mL
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Synthesis routes and methods II

Procedure details

5-chlorosalicylamide (300 g, 1.75 mol) and water (900 ml) were placed in a 3 liter, 4-neck round-bottomed flask under a nitrogen atmosphere and stirred. 5-ethyl-2-methyl-pyridine (284 g, 2.27 mol) and n-butyl acetate (900 ml) were added to the mixture. The mixture was cooled to 0-5° C. (jacket-10° C.) and dropwise addition of ethyl chloroformate (233 g, 2.10 mol) was started. This addition continued over a period of approximately one hour. When the addition was completed, the reaction mixture was slowly heated (in about two hours) to reflux and kept under reflux for an additional period of about 5 hours (jacket 110° C., internal temperature (IT) 90° C.). The resulting slurry was allowed to cool to room temperature, and hydrochloric acid (28 ml, 37% m/m, 0.34 mol) was added and the mixture stirred for about 30 minutes. The resulting slurry was vacuum filtered, the filter cake was washed with n-butyl acetate followed by water (600 ml) and was allowed to dry overnight in vacuo at 60° C. 321 g (93%) of 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione (6-chloro carsalam) was isolated after drying.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
284 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two
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233 g
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28 mL
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900 mL
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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